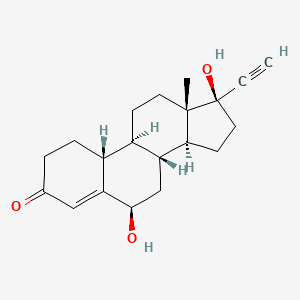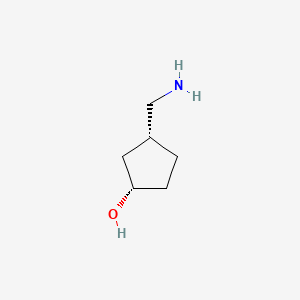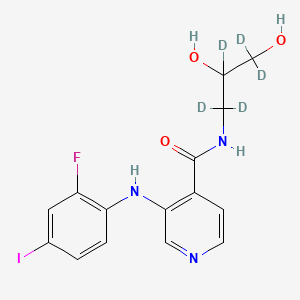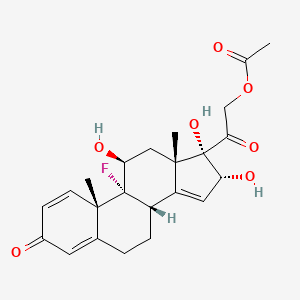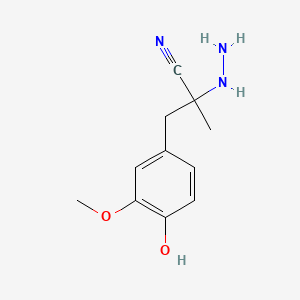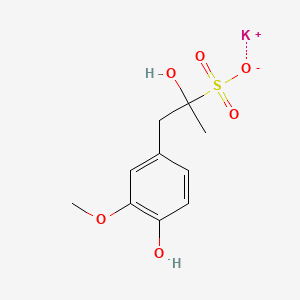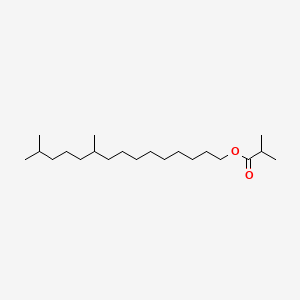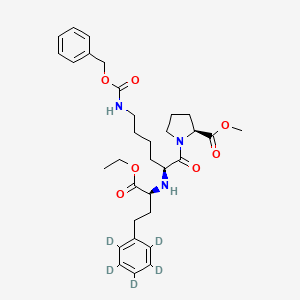
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE, also known as TRIMOFIX “O”, is a chemical compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol. This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is characterized by its ambergris, woody, cedar, dry tobacco, and musk odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the fragrance industry due to its unique odor profile
Mechanism of Action
The mechanism of action of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,5,10-TRIMETHYL-1,5,9-CYCLODODECATRIENE
- 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL ETHYL KETONE
- METHYL 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL KETONE
Uniqueness
2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE is unique due to its specific structural configuration and odor profile, which makes it highly valuable in the fragrance industry .
Properties
CAS No. |
144020-22-4 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.394 |
IUPAC Name |
1-(2,5,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-6-8-14(2)10-12-17(16(4)18)15(3)11-9-13/h7-8,11,17H,5-6,9-10,12H2,1-4H3 |
InChI Key |
XVILRJBIOPPCNB-UHFFFAOYSA-N |
SMILES |
CC1=CCCC=C(CC=C(C(CC1)C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


